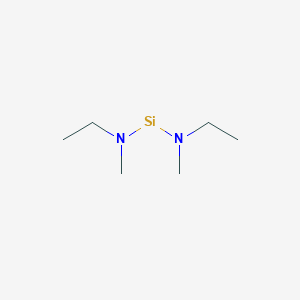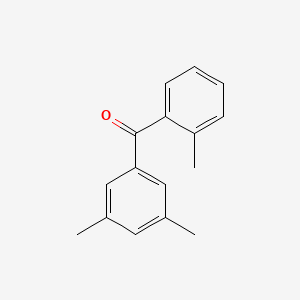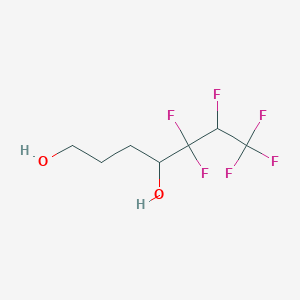
3-Octylsulfanylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octylsulfanylthiophene is an organic compound belonging to the thiophene family, characterized by a sulfur atom incorporated into a five-membered aromatic ring. The addition of an octylsulfanyl group at the third position of the thiophene ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octylsulfanylthiophene typically involves the thiolation of 3-bromothiophene with octanethiol. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the thiolation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Octylsulfanylthiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Octylsulfanylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Octylsulfanylthiophene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The octylsulfanyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexylthiophene: Similar structure but with a hexyl group instead of an octylsulfanyl group.
3-Octylthiophene: Lacks the sulfanyl group, affecting its chemical properties and reactivity.
3-Octylsulfinylthiophene: An oxidized derivative with a sulfinyl group.
Uniqueness
3-Octylsulfanylthiophene stands out due to the presence of both the octyl and sulfanyl groups, which confer unique chemical and physical properties. These modifications enhance its solubility, stability, and reactivity, making it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-octylsulfanylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S2/c1-2-3-4-5-6-7-9-14-12-8-10-13-11-12/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBMDDCNOXVMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)


![1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene](/img/structure/B6360085.png)
![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)



